N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a furan-2-yl group and an indoline moiety linked via an ethylamine bridge. This compound belongs to a class of sulfonamides known for their diverse pharmacological and biochemical properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVJVMGJHXMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- CAS Number : 898416-24-5
The compound features a furan ring and an indoline moiety, which are known for their diverse biological activities. The sulfonamide group contributes to its interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Furan Ring : This can be achieved through cyclization reactions.
- Indoline Synthesis : Indoline can be synthesized via reduction of indole or cyclization of aniline derivatives.
- Coupling Reactions : The furan and indoline moieties are coupled using palladium-catalyzed reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and indoline components may enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan and indoline structures. For instance, related compounds have shown inhibitory effects against various viruses, including SARS-CoV-2, through mechanisms involving enzyme inhibition and disruption of viral replication processes .
Case Studies and Research Findings
Research has indicated that derivatives of furan and indoline exhibit significant biological activities:
-
Antiviral Activity : Certain derivatives have demonstrated IC50 values in the low micromolar range against viral targets, suggesting potent antiviral properties .
Compound IC50 (μM) Target F8-B22 1.55 SARS-CoV-2 Mpro F8-S43 10.76 SARS-CoV-2 Mpro - Inhibition Studies : In vitro studies have shown that modifications in the furan or indoline moieties can enhance biological activity. For example, the introduction of halogen groups has been linked to increased potency against specific targets .
- Cytotoxicity Assessments : Compounds derived from similar structures have been evaluated for cytotoxicity, revealing low toxicity profiles in mammalian cell lines, which is crucial for therapeutic development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(2-(furan-2-yl)ethyl)isobutyramide | Lacks indoline moiety | Moderate activity |
| N-(2-(indolin-1-yl)ethyl)isobutyramide | Lacks furan ring | Low activity |
| N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide | Acetamide instead of benzenesulfonamide | Variable activity |
This compound stands out due to the combination of both furan and indoline structures along with the sulfonamide group, potentially providing enhanced bioactivity compared to its analogs.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent variations, synthetic methods, and inferred physicochemical properties.
Structural Variations and Functional Groups
Table 1: Key Structural Differences Among Analogues
Key Observations:
Heterocycle Diversity: The target compound uniquely combines furan and indoline groups, whereas analogues like and use indole or benzimidazole rings. Compounds in and incorporate piperidinyl or nitroacetamide groups, which are absent in the target molecule. These substituents likely influence solubility and metabolic stability.
The compound in uses flash chromatography for purification, indicating moderate polarity, a property shared with the target molecule due to the sulfonamide group.
Physicochemical Properties :
- Solubility : The indoline moiety in the target compound may improve water solubility compared to the indole -containing analogue in , as saturated rings often reduce hydrophobicity.
- Steric Effects : Bulky substituents like the tetramethylpiperidinyloxy group in could hinder membrane permeability, whereas the target compound’s smaller furan/indoline system might enhance bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzenesulfonyl chloride can react with a pre-synthesized amine intermediate containing furan and indoline moieties. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity and stereochemistry.
- X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine crystal packing and hydrogen-bonding interactions. Data collection requires a single-crystal diffractometer (Mo Kα radiation) .
- FT-IR : Validate sulfonamide S=O stretching (1130–1370 cm) and furan C-O-C vibrations .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Conduct in vitro assays targeting pathways relevant to sulfonamide derivatives (e.g., carbonic anhydrase inhibition, antimicrobial activity). Use MTT assays for cytotoxicity profiling (IC determination). Compare results to reference drugs (e.g., acetazolamide for enzyme inhibition) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodology :
- Reaction optimization : Use design-of-experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP). Monitor progress via TLC.
- Purification : Implement flash chromatography with automated fraction collectors. For chiral purity, use chiral stationary phases (e.g., amylose derivatives) .
- Analytical QC : Combine LC-MS for real-time purity tracking and differential scanning calorimetry (DSC) to assess crystallinity .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Methodology :
- Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of sulfonamide groups) that may explain discrepancies.
- DFT calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G* basis set).
- Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets if crystallographic data shows non-merohedral twinning .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like β3-adrenoceptors (PDB: 2VEW). Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding stability.
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) using Discovery Studio .
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
- Methodology :
- Analog synthesis : Modify the indoline (e.g., halogenation) or furan (e.g., methylation) moieties.
- Biological testing : Compare IC values across analogs in enzyme inhibition assays. Use QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .
Q. What in vivo pharmacokinetic studies are recommended for therapeutic potential assessment?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
